2,4-Dichloro-6-isocyanato-1,3,5-triazine
Description
Contextualization within Heterocyclic Compound Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form a cornerstone of organic chemistry. The 1,3,5-triazine (B166579) ring is a notable heterocyclic system that has garnered significant attention. chim.itresearchgate.net Research into 1,3,5-triazine derivatives is driven by their wide-ranging applicability, from medicinal chemistry to materials science. eurekaselect.commdpi.com Compounds like 2,4-dichloro-6-isocyanato-1,3,5-triazine are part of a broader effort to create multifunctional reagents where the reactivity of different sites on the molecule can be selectively controlled to build diverse chemical structures. researchgate.net
Significance of the 1,3,5-Triazine Scaffold in Chemical Synthesis
The 1,3,5-triazine, or s-triazine, scaffold is a remarkably versatile building block in organic synthesis. eurekaselect.com Much of this versatility stems from its most common precursor, 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. mdpi.comresearchgate.net Cyanuric chloride is an inexpensive and readily available chemical that serves as an ideal starting material for a vast array of s-triazine analogs. researchgate.net
The key to the utility of the triazine scaffold lies in the differential reactivity of the substituents on the ring. In cyanuric chloride, the three chlorine atoms can be replaced by various nucleophiles in a stepwise manner by carefully controlling the reaction temperature. researchgate.netnih.gov This allows for the sequential and selective introduction of different functional groups, making the triazine ring an excellent template for combinatorial chemistry and the synthesis of complex molecules, dendrimers, and supramolecular aggregates. eurekaselect.comresearchgate.net Derivatives of the 1,3,5-triazine core have found use as analytical reagents, dyes, and lubricants. mdpi.com
The reactivity of this compound is based on these principles. It possesses three reactive sites: two chlorine atoms and an isocyanate group. The chlorine atoms are susceptible to nucleophilic substitution, similar to those in cyanuric chloride, allowing for the attachment of various nucleophiles such as amines or alcohols. smolecule.com
Overview of Isocyanate Functional Groups in Organic Chemistry
The isocyanate group, with the formula R−N=C=O, is a highly valuable functional group in organic chemistry known for its reactivity. wikipedia.orgdoxuchem.com Isocyanates are electrophiles, making them highly reactive toward a variety of nucleophiles. wikipedia.orgdoxuchem.com This reactivity is central to their wide application in synthesis.
Key reactions of isocyanates include:
Reaction with alcohols: Isocyanates react with alcohols to form urethane (B1682113) (carbamate) linkages. This reaction is the foundation for the production of polyurethanes, a major class of polymers. wikipedia.orgdoxuchem.comchemeurope.com
Reaction with amines: The reaction with amines yields urea (B33335) derivatives. wikipedia.orgdoxuchem.com When a diisocyanate reacts with a diamine, it produces long polymer chains known as polyureas. wikipedia.orgchemeurope.com
Reaction with water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide gas. wikipedia.orgdoxuchem.com This reaction is famously used in the production of polyurethane foams, where the liberated CO2 acts as a blowing agent. wikipedia.org
Isocyanates are typically synthesized by treating a primary amine with phosgene (B1210022) (phosgenation). wikipedia.orgchemeurope.com The unique reactivity of the isocyanate group makes compounds like this compound potent intermediates for creating a wide range of organic materials and complex molecules. smolecule.com
Data Tables
Table 1: Physicochemical Properties of 2,4-Dichloro-6-substituted-1,3,5-triazines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| 2,4-Dichloro-6-phenyl-1,3,5-triazine | C₉H₅Cl₂N₃ | 226.06 | 1700-02-3 | nih.gov |
| 2-Amino-4,6-dichloro-1,3,5-triazine | C₃H₂Cl₂N₄ | 164.98 | 933-20-0 | sigmaaldrich.com |
| 2,4-Dichloro-6-methoxy-1,3,5-triazine | C₄H₃Cl₂N₃O | 179.99 | 3638-04-8 | sigmaaldrich.com |
| 2,4-Dichloro-6-morpholino-1,3,5-triazine | C₇H₈Cl₂N₄O | 235.07 | 6601-22-5 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4063-62-1 |
|---|---|
Molecular Formula |
C4Cl2N4O |
Molecular Weight |
190.97 g/mol |
IUPAC Name |
2,4-dichloro-6-isocyanato-1,3,5-triazine |
InChI |
InChI=1S/C4Cl2N4O/c5-2-8-3(6)10-4(9-2)7-1-11 |
InChI Key |
QCTHFHLKRVFILR-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC1=NC(=NC(=N1)Cl)Cl)=O |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dichloro 6 Isocyanato 1,3,5 Triazine
Direct Phosgenation or Oxalyl Chloride Routes from Aminotriazine Precursors
One of the primary methods for synthesizing 2,4-dichloro-6-isocyanato-1,3,5-triazine involves the direct phosgenation of its corresponding amino precursor, 2-amino-4,6-dichloro-1,3,5-triazine. This process converts the primary amino group (-NH₂) directly into an isocyanate group (-NCO) using phosgene (B1210022) (COCl₂) or a phosgene equivalent like diphosgene or triphosgene. The reaction is a standard method for producing isocyanates from amines. A process for preparing isocyanate derivatives of amino-1,3,5-triazines through direct phosgenation has been developed, highlighting its industrial applicability. wipo.int
The general mechanism involves the reaction of the amine with phosgene to form a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride (HCl) upon heating or in the presence of a base to yield the final isocyanate product. The use of oxalyl chloride in place of phosgene represents an alternative, often milder, approach to achieving the same transformation, proceeding through a similar intermediate.
Multistep Synthetic Pathways Involving Triazine Intermediates
Multistep syntheses for this compound typically originate from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The distinct reactivity of the three chlorine atoms on the triazine ring allows for a stepwise and controlled nucleophilic substitution. researchgate.net This chemoselectivity is highly dependent on the reaction temperature. researchgate.net
The synthesis of a dichloro-substituted triazine is the crucial first step. This is achieved by reacting cyanuric chloride with a nucleophile at a controlled low temperature, typically around 0°C, to ensure only one chlorine atom is replaced. frontiersin.orgnih.gov For the synthesis of the target molecule, this would involve introducing a group that can later be converted to an isocyanate.
A common pathway involves the following conceptual steps:
Mono-substitution of Cyanuric Chloride: Reacting cyanuric chloride with a suitable nucleophile (e.g., an amine) at 0°C to produce a 2-substituted-4,6-dichloro-1,3,5-triazine intermediate. google.com
Conversion to Isocyanate: The substituent group introduced in the first step is then chemically transformed into the isocyanate group. If the substituent is a primary amine, this step would be the phosgenation reaction as described in section 2.1.
This stepwise approach, starting from cyanuric chloride, is fundamental to creating a wide variety of non-symmetrically substituted triazines. nih.gov The decreased reactivity of the triazine ring after each substitution allows for selective reactions at different temperatures. mdpi.com
Optimization of Reaction Parameters for Yield and Purity
Optimizing the synthesis of substituted triazines is critical for achieving high yields and purity by minimizing the formation of di- or tri-substituted byproducts.
Temperature is the most critical parameter for controlling the sequential substitution of chlorine atoms on the cyanuric chloride ring. researchgate.net Each substitution requires a higher temperature due to the deactivation of the ring by the incoming electron-donating group.
First Substitution: Typically carried out at temperatures between 0–5°C to achieve mono-substitution. researchgate.net
Second Substitution: Generally requires elevating the temperature to room temperature. researchgate.net
Third Substitution: Often requires heating or refluxing to proceed to completion.
Common solvents used for these reactions must be inert to the reactants and capable of dissolving the triazine starting materials. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) are frequently employed. frontiersin.orgmdpi.com For instance, a solution of cyanuric chloride in DCM is cooled to 0°C before the addition of a nucleophile to achieve mono-substitution. nih.gov
| Substitution Step | Typical Reaction Temperature | Product Type | Reference |
|---|---|---|---|
| First Chlorine Atom | 0–5°C | Mono-substituted Dichloro-s-triazine | researchgate.netnih.gov |
| Second Chlorine Atom | Room Temperature | Di-substituted Monochloro-s-triazine | researchgate.net |
| Third Chlorine Atom | Elevated (e.g., 75°C or reflux) | Tri-substituted s-triazine | frontiersin.org |
The stoichiometry between cyanuric chloride and the nucleophile is crucial for selective synthesis. A 1:1 molar ratio is typically used to ensure mono-substitution and prevent the formation of polysubstituted products.
The reactions are almost always carried out in the presence of a base, which acts as a scavenger for the hydrogen chloride (HCl) produced during the nucleophilic substitution. Common bases include diisopropylethylamine (DIEA) and potassium carbonate. frontiersin.orgnih.govresearchgate.net
In some advanced synthetic routes for related triazine compounds, specialized catalyst systems are employed. For example, in Suzuki coupling reactions to form aryl-substituted dichlorotriazines, a magnetic silica-supported palladium complex has been used as a highly efficient and recyclable catalyst. google.com While not directly for the isocyanate synthesis, this demonstrates the use of modern catalysts in triazine chemistry to improve reaction conditions and product purity. google.com
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of 1,3,5-triazine (B166579) derivatives to reduce environmental impact. Key strategies include the use of microwave irradiation and solvent-free reaction conditions. chim.it
Microwave-assisted synthesis has been shown to be an efficient method for preparing various 2,4-diamino-1,3,5-triazines, significantly reducing reaction times and the need for large volumes of solvents. researchgate.netrsc.org This technique provides a green procedure for obtaining triazine compounds in good to excellent yields. chim.it
Another green approach involves the development of recyclable catalysts. For the synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a related intermediate, a magnetic palladium catalyst was used that could be easily separated from the reaction mixture by an external magnet and reused. google.com This method is noted for its mild reaction conditions, high catalytic efficiency, and clean process, representing a novel green and efficient preparation strategy. google.com These principles could be adapted to the multistep synthesis of this compound to create more environmentally friendly pathways.
Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 6 Isocyanato 1,3,5 Triazine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Triazine Ring
The 1,3,5-triazine (B166579) ring is electron-deficient, which makes the carbon atoms susceptible to nucleophilic attack. The two chlorine atoms in 2,4-dichloro-6-isocyanato-1,3,5-triazine are excellent leaving groups, facilitating SNAr reactions with a wide variety of nucleophiles. The reactivity of the triazine core is analogous to that of its well-studied precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where substitution reactions proceed in a controlled, stepwise manner.
A key feature of the dichlorotriazine core is the differential reactivity of the two chlorine atoms, which allows for sequential and selective substitution. This phenomenon is primarily governed by temperature control. The substitution of the first chlorine atom deactivates the triazine ring towards further substitution, meaning the second chlorine atom is less reactive than the first. researchgate.netnih.gov
This principle allows for the synthesis of mono-substituted and subsequently di-substituted products in a controlled fashion. Typically, the first nucleophilic substitution can be achieved at a low temperature, such as 0°C. nih.govfrontiersin.org To replace the second chlorine atom, more forcing conditions are required, such as elevating the temperature to room temperature or higher. nih.govfrontiersin.org This stepwise reactivity is crucial for constructing unsymmetrically substituted 1,3,5-triazine derivatives.
Kinetic investigations of related dichlorotriazine systems have provided insight into the mechanism of the substitution reaction. Studies on the hydrolysis of 2,4-dichloro-s-triazine derivatives have been conducted using techniques like UV absorption spectroscopy and pH-stat methods. These studies support a mechanism involving a rate-determining nucleophilic attack by the nucleophile (such as a hydroxide (B78521) ion or a water molecule) on the electron-deficient carbon atom of the triazine ring. The rate profiles can be rationalized by considering the pKa of the substrate and the concentration of the attacking nucleophile.
The success and selectivity of the SNAr reaction are highly dependent on the nature of the nucleophile and the specific reaction conditions employed.
Nucleophile Structure: A wide array of nucleophiles can be used to displace the chlorine atoms, including those centered on oxygen (alcohols, phenols), sulfur (thiols), and nitrogen (amines). researchgate.net Experimental and theoretical studies on the parent compound, cyanuric chloride, have established a general reactivity order for different classes of nucleophiles under competitive conditions. One study determined the preferential order of incorporation to be alcohol > thiol > amine. nih.gov This chemoselectivity allows for the strategic introduction of different functional groups onto the triazine scaffold.
Reaction Conditions: Temperature is the most critical parameter for controlling the extent of substitution, as detailed in section 3.1.1. The choice of solvent and base is also important. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common solvents for these reactions. nih.govfrontiersin.org A base is required to neutralize the hydrochloric acid (HCl) generated during the substitution, thereby driving the reaction to completion.
| Parameter | Condition | Purpose / Rationale | Citation |
|---|---|---|---|
| Temperature (1st Substitution) | 0°C | Allows for selective monosubstitution of the more reactive chlorine atom. | researchgate.netnih.govfrontiersin.org |
| Temperature (2nd Substitution) | Room Temperature to Reflux | Required to overcome the higher activation energy for replacing the second, less reactive chlorine atom. | nih.govfrontiersin.org |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) | Provide a suitable medium for the reactants and are relatively inert under the reaction conditions. | nih.govfrontiersin.org |
| Bases | Diisopropylethylamine (DIEA), Triethylamine (B128534) (TEA) | Act as acid scavengers to neutralize the HCl byproduct. | researchgate.net |
Tertiary amines, such as N,N-diisopropylethylamine (DIEA) and triethylamine (TEA), play an essential role in the nucleophilic substitution reactions on the dichlorotriazine ring. Their primary function is to act as a base, or "chloride acceptor," scavenging the HCl that is produced as a byproduct. researchgate.net The removal of HCl from the reaction equilibrium is crucial for preventing side reactions and ensuring the reaction proceeds to completion. While these bases are fundamental for the reaction to occur efficiently, they are generally considered to facilitate the reaction by neutralizing acid rather than by directly activating the triazine ring towards nucleophilic attack.
Reactivity of the Isocyanato Group
The isocyanato (-N=C=O) group is a highly electrophilic functionality, making it susceptible to attack by a wide range of nucleophiles. This reactivity is distinct from that of the triazine ring and typically occurs under different conditions, allowing for orthogonal chemical modification of the molecule.
The primary reactions of the isocyanato group are addition reactions where a nucleophile attacks the central carbon atom. These reactions are fundamental in polymer chemistry, particularly in the formation of polyurethanes.
Reaction with Alcohols: Alcohols react with the isocyanato group to form carbamates, also known as urethanes. This reaction is often catalyzed by tertiary amines or certain metal salts. wikibooks.org
R-N=C=O + R'-OH → R-NH-C(=O)-O-R'
Reaction with Amines: Primary and secondary amines readily add to the isocyanato group to yield substituted ureas. This reaction is generally faster than the reaction with alcohols. researchgate.net
R-N=C=O + R'R''NH → R-NH-C(=O)-NR'R''
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea (B33335) linkage. researchgate.net
These addition reactions can be employed in condensation polymerization. If this compound is reacted with a diol or a diamine, the isocyanato group can participate in the formation of a polymer chain, while the two chlorine atoms remain available for subsequent cross-linking reactions or further functionalization. The high reactivity of the isocyanato group can lead to oligomerization or polymerization at room temperature. researchgate.net
Oligomerization and Polymerization Pathways
The high reactivity of the isocyanato (-NCO) group makes this compound susceptible to self-reaction, leading to the formation of oligomers and polymers. These pathways are primarily driven by the cycloaddition capabilities of the isocyanate moiety.
The most common oligomerization reactions for isocyanates are dimerization and trimerization. nih.govdntb.gov.ua
Dimerization: Two molecules of the isocyanato-triazine can undergo a [2+2] cycloaddition to form a four-membered uretdione ring. This reaction is often reversible, particularly at elevated temperatures. nih.govrsc.org Aromatic isocyanates are particularly prone to dimerization, a tendency enhanced by the electron-withdrawing nature of the dichlorotriazine ring. nih.gov
Trimerization: Three molecules can cyclize to form a highly stable, six-membered isocyanurate ring. This cyclotrimerization is a key pathway for forming cross-linked polymer networks and is generally more thermodynamically favorable than dimerization. nih.gov
Computational studies on model aromatic isocyanates, such as toluene (B28343) diisocyanate (TDI), have elucidated the mechanisms of these reactions. The formation of the uretdione ring is typically an exothermic process, while the one-step mechanism for trimerization has a significantly higher activation barrier. dntb.gov.ua A two-step mechanism for trimerization, proceeding through a dimeric intermediate, is often found to be more kinetically favorable. nih.govdntb.gov.ua
Beyond these simple oligomers, the bifunctional nature of this compound allows for more complex polymerization pathways. The two chlorine atoms on the triazine ring can undergo sequential nucleophilic substitution reactions with suitable linkers (e.g., diamines), while the isocyanate group provides an additional site for polymerization or cross-linking. nih.govresearchgate.net This allows for the synthesis of sequence-defined polymers where the triazine unit forms a part of the polymer backbone. nih.govresearchgate.net The stepwise reactivity of the chlorine atoms, controlled by temperature, enables precise construction of these polymeric architectures. nih.gov
Cycloaddition Reactions Involving the Isocyanato Moiety
The isocyanato group is a versatile functional group that readily participates in various cycloaddition reactions. For this compound, the most prominent of these are the self-addition reactions that lead to oligomerization, as detailed in the previous section.
[2+2] Cycloaddition (Dimerization): This reaction leads to the formation of uretdiones. The process is believed to occur in a stepwise manner, involving a zwitterionic intermediate, especially when catalyzed by nucleophiles like phosphines or pyridines. nih.gov
[2+2+2] Cycloaddition (Trimerization): This reaction yields the highly stable isocyanurate ring structure. nih.gov Computational studies indicate that this can proceed via a one-step or a two-step mechanism, with the latter often being energetically preferred. dntb.gov.ua
Beyond self-reactions, the isocyanato group can react with other unsaturated compounds. It can act as a dienophile or a dipolarophile in Diels-Alder and 1,3-dipolar cycloadditions, respectively. For instance, isocyanates are known to react with nitrones in a [3+2] cycloaddition to form 1,2,4-oxadiazolidin-5-ones. acs.org The mechanism of such reactions has been shown by Density Functional Theory (DFT) studies to be highly dependent on the solvent, proceeding through a concerted mechanism in apolar solvents and a stepwise pathway in polar media. acs.org The initial step in the stepwise mechanism often involves the nucleophilic attack of an oxygen or nitrogen atom on the central carbon of the isocyanate group. acs.org
Interplay Between Triazine Ring and Isocyanato Group Reactivity
The chemical behavior of this compound is dictated by the mutual electronic influence of its two reactive centers.
The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This deficiency is further intensified by the two chlorine atoms, which are strong electron-withdrawing groups. This pronounced electrophilic character makes the carbon atoms of the triazine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the chlorine atoms is sequential and can be controlled by temperature; the first substitution occurs at low temperatures (e.g., 0°C), the second at room temperature, and the replacement of a third chlorine (as in cyanuric chloride) requires elevated temperatures. nih.gov Each substitution by an electron-donating nucleophile (like an amine or alkoxide) deactivates the ring towards subsequent substitutions.
Conversely, the strongly electron-withdrawing dichloro-triazine ring significantly impacts the reactivity of the attached isocyanato group. It enhances the electrophilicity of the isocyanate's central carbon atom, making it more reactive towards nucleophiles (e.g., alcohols, amines) and more prone to the cycloaddition reactions that drive oligomerization. nih.govrsc.org Therefore, a nucleophile can react either at the triazine ring (displacing a chlorine) or at the isocyanate group (forming a urea or carbamate (B1207046) derivative), with the reaction conditions and the nature of the nucleophile determining the outcome. This dual reactivity makes the compound a versatile, albeit complex, building block in synthesis.
Mechanistic Elucidation via Experimental and Computational Approaches
Understanding the intricate reaction mechanisms of this compound requires a combination of experimental and theoretical methods.
Kinetic Isotope Effect (KIE) studies are a powerful experimental tool for probing reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition state structures. For reactions involving the nucleophilic substitution of the chlorine atoms on the triazine ring, the chlorine kinetic isotope effect (35Cl/37Cl KIE) can provide valuable insights. A significant KIE value would indicate that the C-Cl bond is being broken in the rate-determining step of the substitution reaction, which is characteristic of an SNAr mechanism. The magnitude of the effect can give further details about the symmetry and bond orders of the transition state. Although specific Cl-KIE studies on this compound are not prominently documented, the principles are well-established for nucleophilic substitution on other chloro-organic compounds.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out the potential energy surfaces of complex chemical reactions. mdpi.com For this compound, DFT calculations can be employed to:
Model Nucleophilic Substitution: Investigate the SNAr mechanism at the triazine ring, calculating the energies of intermediates (Meisenheimer complexes) and transition states to rationalize the sequential reactivity of the two chlorine atoms. mdpi.com
Elucidate Cycloaddition Mechanisms: Determine the reaction pathways for isocyanate dimerization and trimerization. DFT can distinguish between concerted and stepwise mechanisms by locating the relevant transition states and intermediates, and their corresponding activation energies. dntb.gov.uaacs.org
Predict Reactivity: Calculate local reactivity descriptors, such as Fukui functions or electrostatic potential maps, to predict the most likely sites for electrophilic or nucleophilic attack on the molecule. chemrxiv.org
DFT studies on analogous systems, such as the cycloaddition of nitrones to isocyanates and the oligomerization of TDI, have successfully explained experimental observations regarding reaction mechanisms and product distributions. nih.govacs.org
| Reaction Type | Model Compound | Mechanism | Calculated Activation Energy (kJ/mol) | Computational Level |
|---|---|---|---|---|
| Dimerization (Uretdione) | Toluene Diisocyanate (TDI) | Stepwise | 94.4 (gas phase) | G3MP2B3 |
| Trimerization (Isocyanurate) | Toluene Diisocyanate (TDI) | One-step | 149.0 (gas phase) | qG3MP2B3 |
| Trimerization (Isocyanurate) | Toluene Diisocyanate (TDI) | Two-step (1st TS) | 94.7 (gas phase) | qG3MP2B3 |
| Trimerization (Isocyanurate) | Toluene Diisocyanate (TDI) | Two-step (2nd TS) | 60.5 (gas phase) | qG3MP2B3 |
| [3+2] Cycloaddition | Nitrones + Isocyanates | Concerted | ~118 (gas phase) | M06-2X/cc-pVTZ |
Data adapted from computational studies on model isocyanate systems. nih.govdntb.gov.uaacs.org
The theoretical characterization of transition states (TS) is fundamental to mechanistic elucidation. A transition state represents the highest energy point along a reaction coordinate and is identified computationally as a first-order saddle point (having exactly one imaginary vibrational frequency). mdpi.com Analysis of the TS provides critical information:
Activation Barrier: The energy difference between the reactants and the TS determines the reaction rate.
Geometric Structure: The bond lengths and angles in the TS reveal which bonds are being formed and broken, confirming the mechanism (e.g., concerted vs. stepwise, synchronous vs. asynchronous). mdpi.com
Vibrational Analysis: The imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, effectively animating the transformation from reactant to product through the transition state.
For this compound, TS analysis can differentiate between the proposed one-step and two-step pathways for isocyanurate formation or determine the degree of asynchronicity in the nucleophilic attack on the triazine ring, thereby providing a detailed picture of the reaction dynamics at a molecular level. nih.govdntb.gov.ua
Derivatization and Functionalization Strategies Utilizing 2,4 Dichloro 6 Isocyanato 1,3,5 Triazine
Sequential Substitution of Chlorine Atoms for Diverse Functionality
The two chlorine atoms on the 2,4-dichloro-6-isocyanato-1,3,5-triazine ring can be replaced by a wide array of nucleophiles in a stepwise manner. This controlled substitution is primarily governed by the reaction temperature, a principle well-established for the parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.net The substitution of the first chlorine atom deactivates the second, requiring more forcing conditions for its replacement. nih.gov This differential reactivity is crucial for the synthesis of unsymmetrically substituted triazines.
The reaction of this compound with amines or alkylamines provides a direct route to amino-substituted triazines. The substitution is typically carried out in a stepwise fashion by carefully controlling the temperature. The first substitution with an amine can often be achieved at low temperatures (e.g., 0-5 °C), while the displacement of the second chlorine atom requires elevated temperatures, often room temperature or higher. researchgate.net This process allows for the introduction of two different amino groups if desired. The reactions are generally performed in the presence of an acid scavenger, such as a tertiary amine or an inorganic base, to neutralize the hydrochloric acid byproduct. researchgate.net
Table 1: Representative Conditions for Amination of Dichlorotriazines
| Starting Material | Nucleophile | Temperature (°C) | Base | Product Type | Reference |
| Dichlorotriazine Derivative | Primary/Secondary Amine | 0 - 5 (1st Cl) | DIEA | Mono-amino substituted | frontiersin.org |
| Dichlorotriazine Derivative | Primary/Secondary Amine | Room Temp (2nd Cl) | DIEA | Di-amino substituted | nih.govfrontiersin.org |
| Dichlorotriazine Derivative | Ammonia | 3 - 42 | NaOH | Mono/Di-amino substituted |
Note: DIEA stands for Diisopropylethylamine. The table presents generalized conditions based on the reactivity of the closely related cyanuric chloride.
Thiol-based nucleophiles (thiols and thiophenols) can effectively displace the chlorine atoms on the triazine ring to form thioether linkages. clockss.org These reactions are analogous to those with amines and also proceed in a temperature-dependent, stepwise manner. The substitution with thiols is a common strategy to introduce sulfur-containing functional groups, which can serve as handles for further modifications or impart specific properties to the final molecule. clockss.orgresearchgate.net The choice of solvent and base is crucial for achieving high yields and selectivity.
Table 2: Synthesis of Thioether-Substituted Triazines
| Nucleophile | Temperature (°C) | Solvent | Base | Product | Yield (%) | Reference |
| 2-Mercaptobenzoic acid | 0 | MeCN | N/A | Mono-thio substituted | Good | clockss.org |
| 3-Methyl-2-butanthiol | 0 | DCM | DIEA | Mono-thio substituted | ~Pure | frontiersin.org |
| Various Thiols | Room Temp -> Reflux | Various | Various | Di/Tri-thio substituted | Moderate-High | researchgate.net |
Note: MeCN is Acetonitrile, DCM is Dichloromethane. The data is derived from reactions with 2,4,6-trichloro-1,3,5-triazine and is illustrative for the reactivity of the dichloro-isocyanato analogue.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, provide powerful methods for forming carbon-carbon bonds by replacing the chlorine atoms with aromatic and heteroaromatic moieties. researchgate.netthermofisher.com The Suzuki coupling, which utilizes organoboron reagents like boronic acids, is often preferred due to the lower toxicity and environmental impact of the boron compounds compared to the organotin reagents used in the Stille coupling. thermofisher.comorganic-chemistry.orgorganic-chemistry.org
These reactions allow for the direct attachment of diverse aryl and heteroaryl groups to the triazine core. researchgate.net Highly selective sequential couplings can be achieved by tuning the reaction conditions (catalyst, base, temperature), enabling the synthesis of unsymmetrically substituted triazines. researchgate.net For instance, the first Suzuki coupling can be performed under mild conditions, while the substitution of the second, less reactive chlorine atom may require higher temperatures. researchgate.net
Table 3: Comparison of Suzuki and Stille Coupling for Arylation of Chlorotriazines
| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages | Reference |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₂Cl₂ | Low toxicity of reagents, stable reagents | Requires base for activation | researchgate.netorganic-chemistry.org |
| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd Catalyst | Versatile, few limitations on R-groups | High toxicity of tin compounds | organic-chemistry.orgwikipedia.org |
Reactions Involving the Isocyanato Group for Novel Derivatives
The isocyanato (-N=C=O) group is an electrophilic functional group that readily reacts with a variety of nucleophiles. Its reactivity is distinct from that of the chloro-substituents, allowing for orthogonal chemical modifications of the triazine scaffold.
Isocyanates can undergo self-condensation to form carbodiimides through the elimination of carbon dioxide. jchemrev.comjchemrev.com This reaction can be promoted either thermally at high temperatures or, more commonly, by using specific catalysts such as phospholine oxides. jchemrev.commdpi.com The resulting carbodiimide (R-N=C=N-R) features the triazine moiety as one of the 'R' groups.
In addition to carbodiimide formation, isocyanates can also dimerize to form four-membered heterocyclic rings known as uretdiones (or uretidinediones). This dimerization is often a competing side reaction during carbodiimide synthesis. mdpi.com Further reaction of a carbodiimide with another isocyanate molecule can lead to the formation of uretonimines. google.com The specific outcome of the reaction depends heavily on the catalyst and reaction conditions employed. jchemrev.commdpi.com
The isocyanato group can participate in cycloaddition reactions to construct fused heterocyclic systems. A key example is the synthesis of thiazolotriazine derivatives. The reaction of an isocyanato-triazine with a suitable sulfur-containing binucleophile, such as a 2-aminothiazole derivative, can lead to the formation of a fused thiazolo[3,2-a] jchemrev.comjchemrev.commdpi.comtriazine ring system. In such transformations, the isocyanate group reacts with an endocyclic nitrogen of the thiazole ring, followed by an intramolecular cyclization to build the fused heterocyclic structure. This strategy provides a pathway to complex, polycyclic heteroaromatic compounds that integrate the triazine core into a larger, rigid framework.
Multicomponent Reaction (MCR) Approaches
While specific examples of multicomponent reactions (MCRs) directly employing this compound are not extensively documented in the literature, the inherent reactivity of its functional groups suggests its high potential for such transformations. MCRs are powerful synthetic tools that combine three or more reactants in a single pot to form a complex product in a highly atom-efficient manner.
The isocyanate moiety is a well-established reactive partner in numerous MCRs, most notably the Ugi and Passerini reactions. The electrophilic carbon of the isocyanate can be attacked by a variety of nucleophiles. researchgate.net It is plausible to design MCRs where the isocyanato-triazine acts as the isocyanate component.
Hypothetical Ugi-type Reaction:
A hypothetical Ugi-type four-component reaction could involve this compound, an aldehyde or ketone, an amine, and an isocyanide. The initial steps would likely involve the formation of an imine from the aldehyde/ketone and amine, which then reacts with the isocyanato-triazine and the isocyanide to generate a complex α-acylamino carboxamide derivative still bearing the two reactive chlorine atoms on the triazine ring. These chlorines would then be available for subsequent functionalization.
Hypothetical Passerini-type Reaction:
Similarly, a Passerini-type three-component reaction could be envisioned. This would involve the reaction of this compound, an aldehyde or ketone, and a carboxylic acid. The product would be an α-acyloxy carboxamide derivative with the dichlorotriazinyl moiety attached to the amide nitrogen.
The resulting products from these hypothetical MCRs would be highly functionalized molecules with multiple points for further diversification, making this a promising, albeit underexplored, area of research.
Generation of Unsymmetrical Triazine Derivatives
The generation of unsymmetrical triazine derivatives from this compound is a more established and predictable strategy, primarily relying on the sequential and temperature-controlled nucleophilic substitution of the two chlorine atoms. This approach takes advantage of the decreasing reactivity of the triazine ring with each successive substitution. nih.govnih.gov
The first nucleophilic substitution can typically be carried out at a low temperature, such as 0 °C. nih.govfrontiersin.org A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the first chlorine atom. nih.govfrontiersin.org The introduction of the first substituent deactivates the triazine ring, making the second chlorine atom less susceptible to nucleophilic attack.
Consequently, the second substitution requires more forcing conditions, such as elevated temperatures, to proceed to completion. nih.gov This stepwise approach allows for the introduction of two different nucleophiles onto the triazine core, leading to the formation of unsymmetrical derivatives.
The isocyanate group, being significantly more reactive than the chlorine atoms under these conditions, would typically be preserved during these nucleophilic aromatic substitution reactions, provided that the nucleophiles are chosen carefully to avoid side reactions with the isocyanate. Alternatively, the isocyanate group can be reacted first with a suitable nucleophile (e.g., an alcohol to form a carbamate) to protect it or to introduce a desired functionality before proceeding with the substitution of the chlorine atoms.
The general strategy for the synthesis of unsymmetrical triazine derivatives is outlined below:
Reaction Scheme:
Where T represents the 1,3,5-triazine (B166579) ring, and Nu1 and Nu2 are different nucleophiles.
This sequential substitution methodology provides a robust and versatile route to a vast library of unsymmetrically substituted triazine derivatives with diverse functionalities.
| Step | Reactant 1 | Reactant 2 (Nucleophile) | Reaction Conditions | Product |
| 1 | This compound | Amine (e.g., Aniline) | 0 °C, in a suitable solvent like DCM with a base (e.g., DIEA) | 2-Anilino-4-chloro-6-isocyanato-1,3,5-triazine |
| 2 | 2-Anilino-4-chloro-6-isocyanato-1,3,5-triazine | Alcohol (e.g., Ethanol) | Room Temperature to Reflux | 2-Anilino-4-ethoxy-6-isocyanato-1,3,5-triazine |
| 3 | 2-Anilino-4-ethoxy-6-isocyanato-1,3,5-triazine | Thiol (e.g., Thiophenol) | Elevated Temperature | 2-Anilino-4-ethoxy-6-(phenylthio)carbonylamino-1,3,5-triazine |
Spectroscopic Characterization Methodologies in Research of 2,4 Dichloro 6 Isocyanato 1,3,5 Triazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, including s-triazine derivatives. While the parent compound, 2,4-dichloro-6-isocyanato-1,3,5-triazine, lacks protons directly attached to the triazine ring, NMR spectroscopy, particularly ¹³C NMR, is indispensable for structural verification. For its derivatives, ¹H NMR provides critical information about the substituted moieties.
¹H NMR Spectroscopy: For derivatives of this compound where the chlorine or isocyanate groups are substituted with proton-bearing moieties, ¹H NMR is a primary tool for structural confirmation. The chemical shifts, signal integrations, and coupling patterns of the protons in the substituent groups allow for unambiguous assignment of the structure. For instance, in the case of a methoxy-substituted triazine, the methoxy (B1213986) protons would typically appear as a singlet in a specific region of the spectrum, and its integration would correspond to three protons. While ¹H NMR is not directly applicable to the core of the parent molecule, it is vital for assessing the purity of derivatives by detecting the presence of residual starting materials or byproducts containing protons.
¹³C NMR Spectroscopy: This technique is paramount for characterizing the carbon skeleton of this compound and its derivatives. The triazine ring carbons and the isocyanate carbon exhibit characteristic chemical shifts. The symmetry of the triazine ring can also be inferred from the number of signals observed. In this compound, three distinct signals are expected in the ¹³C NMR spectrum corresponding to the three unique carbon atoms of the triazine ring and the isocyanate group. The chemical shifts are influenced by the electronegativity of the attached atoms (nitrogen, chlorine, and the isocyanate group). Purity assessment is also a key application, as the presence of impurities would result in additional peaks in the spectrum.
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-Cl (C4, C6) | 170-175 | The two carbons attached to chlorine atoms are in a highly deshielded environment. |
| C-NCO (C2) | 165-170 | The carbon attached to the isocyanate group is also significantly deshielded. |
| -N=C=O | 120-130 | The isocyanate carbon itself appears in a distinct region of the spectrum. |
Two-dimensional (2D) NMR techniques are powerful tools for determining the connectivity of atoms within a molecule, which is especially useful for complex derivatives of this compound.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. For derivatives with substituents, HSQC can definitively link the protons of the substituent to their corresponding carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for establishing the connection between a substituent and the triazine ring. For example, it can show a correlation between the protons on a substituent and the carbon atom of the triazine ring to which it is attached.
Correlation Spectroscopy (COSY): In derivatives with more extensive substituent chains, COSY can be used to identify protons that are coupled to each other, helping to map out the proton network within the substituent.
While direct 2D NMR data for the parent compound is scarce in the literature, the application of these techniques to its derivatives is a standard and essential practice for unambiguous structural assignment.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule and can also be sensitive to conformational changes.
Both IR and Raman spectroscopy are excellent for identifying the characteristic vibrational modes of the isocyanate group and the triazine ring.
Isocyanate Group (-NCO): The isocyanate group has a very strong and characteristic asymmetric stretching vibration that appears in a relatively uncongested region of the IR spectrum, typically around 2270 cm⁻¹. psu.edu This band is a definitive marker for the presence of the isocyanate functionality.
Triazine Ring: The s-triazine ring exhibits several characteristic vibrational modes. These include ring stretching vibrations, often observed in the 1400-1600 cm⁻¹ region, and ring "breathing" modes at lower frequencies. The positions of these bands can be sensitive to the nature of the substituents on the ring.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Isocyanate (-NCO) | Asymmetric Stretch | ~2270 (very strong) | ~2270 (strong) |
| Triazine Ring | Ring Stretch | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) |
| Ring Breathing/Deformation | 700-1000 (multiple bands) | 700-1000 (multiple bands) | |
| C-Cl | Stretch | 600-800 | 600-800 |
In derivatives of this compound with flexible substituents, vibrational spectroscopy can be used to study conformational isomers (conformers). Different spatial arrangements of the atoms can lead to slight shifts in the vibrational frequencies or the appearance of new bands. By studying the spectra at different temperatures or in different solvents, it is sometimes possible to identify and characterize different conformers present in equilibrium.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the molecular ion peak in the mass spectrum would confirm its molecular formula (C₄Cl₂N₄O). The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak being approximately two-thirds the intensity of the molecular ion peak, and a smaller M+4 peak.
The fragmentation of the molecular ion upon ionization provides valuable structural information. For this compound, key fragmentation pathways would likely involve the loss of chlorine atoms, the isocyanate group, or cleavage of the triazine ring.
| Fragment Ion | Plausible Origin |
|---|---|
| [M - Cl]⁺ | Loss of a chlorine radical. |
| [M - NCO]⁺ | Loss of the isocyanate group. |
| [M - Cl - NCO]⁺ | Sequential loss of a chlorine radical and the isocyanate group. |
| Fragments corresponding to the triazine ring | Cleavage of the triazine ring structure. |
By carefully analyzing the masses and relative abundances of the fragment ions, a detailed picture of the molecule's structure can be constructed, complementing the data obtained from NMR and vibrational spectroscopy.
Advanced Research Applications and Future Directions
As a Versatile Building Block in Complex Molecule Synthesis
The distinct reactivity of the chloro and isocyanato functional groups on the triazine ring allows for its use as a scaffold in the systematic construction of complex, multifunctional molecules. The chlorine atoms can undergo nucleophilic aromatic substitution, with reactivity that can be moderated by temperature, while the isocyanate group readily reacts with nucleophiles such as amines and alcohols.
The 1,3,5-triazine (B166579) core is a foundational unit for creating highly organized, large-scale molecular structures like dendrimers and supramolecular assemblies. researchgate.netnih.gov The ability to sequentially replace the chlorine atoms on the triazine ring with various nucleophiles under controlled temperature conditions is key to this application. researchgate.netresearchgate.net This stepwise approach allows for the precise, generational growth of dendritic structures. mdpi.comnih.gov
2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride), a closely related precursor, is widely used as an inexpensive and versatile branching unit for dendrimers. mdpi.comnih.govfrontiersin.org By reacting cyanuric chloride with diamines, researchers can construct dendrimer generations iteratively. nih.gov The compound 2,4-dichloro-6-isocyanato-1,3,5-triazine offers an even more sophisticated platform. The two chlorine atoms can be used to build the core dendritic framework, while the isocyanate group provides a distinct reactive handle for attaching specific surface functionalities or linking dendrons together. This approach facilitates the synthesis of complex, non-symmetrical dendrimers and other supramolecular structures with tailored properties. nih.gov These triazine-based constructs are explored for applications ranging from drug delivery to materials science. mdpi.com
| Dendrimer Component | Synthetic Role of Triazine | Key Reaction Type |
| Core Unit | Serves as the initial point from which dendritic branches originate. | Stepwise nucleophilic substitution |
| Branching Unit | Forms the nodes in each generation of the dendrimer, allowing for exponential growth. mdpi.org | Sequential amination with diamines |
| Surface Group | The isocyanate or remaining chloro group can be functionalized to control the dendrimer's surface properties. | Reaction with terminal functional molecules |
In the fields of chemical biology and medicine, there is a significant need for linkers that can covalently connect different molecules, such as peptides, proteins, and therapeutic agents. frontiersin.org The 1,3,5-triazine scaffold is an attractive choice for a linker due to its trifunctional nature, allowing for the assembly of multiple chemical entities in a controlled manner. frontiersin.orgresearchgate.net
This compound is a heterotrifunctional linker, possessing three distinct reactive sites. The reactivity of the chlorine atoms can be differentiated by controlling the reaction temperature—the first chlorine is typically substituted at or below 0°C, while the second requires room temperature or higher. researchgate.net The isocyanate group exhibits high reactivity towards primary amines (e.g., the N-terminus of a peptide or the side chain of lysine) and alcohols (e.g., serine or threonine residues), which is independent of the conditions needed for chlorine substitution. This differential reactivity allows for the regioselective and sequential attachment of different biomolecules. For example, a peptide could be attached via its N-terminal amine to the isocyanate group, followed by the reaction of other molecules at the chloro positions. This makes the compound a powerful tool for creating peptide-drug conjugates, assembling peptide dendrimers, or developing templates for protein mimetics. researchgate.netnih.gov
| Reactive Group | Typical Nucleophile (in Peptides) | Resulting Linkage | Reaction Conditions |
| Isocyanate (-NCO) | Amine (-NH₂) | Urea (B33335) | Mild (e.g., 0°C to RT) |
| Chlorine (-Cl) | Amine (-NH₂) | Aminotriazine | 0°C (1st Cl), RT (2nd Cl) |
| Chlorine (-Cl) | Thiol (-SH) | Thioethertriazine | Base, controlled temperature |
| Chlorine (-Cl) | Hydroxyl (-OH) | Ether-triazine | Harsher conditions, strong base |
Precursor for Functional Organic Compounds
The high reactivity and modular nature of this compound make it an important intermediate in the synthesis of a wide range of functional organic compounds used in various industries.
The 1,3,5-triazine ring is a common structural motif in reactive dyes, which are used extensively in the textile industry. These dyes form a covalent bond with the substrate, such as cotton, leading to excellent colorfastness. In this context, the triazine ring functions as a stable anchor for the chromophore (the color-producing part of the dye).
The chlorine atoms on the dichlorotriazine moiety serve as the primary reactive sites for forming covalent bonds with the hydroxyl groups of cellulose fibers under alkaline conditions. The isocyanate group offers an additional or alternative reactive site that can bind to the fiber or be used to modify the dye's properties before application. Furthermore, dichlorotriazine derivatives are used to create fluorescent probes and pigments. For instance, 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene is a fluorescent label where the dichlorotriazine unit acts as a linker to attach the pyrene fluorophore to biomolecules. sigmaaldrich.com
The s-triazine ring is the core component of a major class of herbicides, including well-known compounds like atrazine and simazine. nih.govchemimpex.com The herbicidal activity of these compounds is highly dependent on the substituents at the 2, 4, and 6 positions of the triazine ring. This compound is a valuable intermediate for the synthesis of novel agrochemicals. researchgate.net Its three reactive sites can be independently functionalized to create a large library of new triazine derivatives. These compounds can then be screened for herbicidal, fungicidal, or other biological activities, potentially leading to the discovery of new, more effective, or environmentally safer agrochemicals. chemimpex.com
Triazine-based compounds are among the most effective UV absorbers used to protect polymers, coatings, and cosmetics from degradation by ultraviolet radiation. sarex.comuvabsorber.com These molecules absorb harmful UV light and dissipate the energy as harmless heat. High-performance triazine UV absorbers are valued for their strong absorbance in both the UVA and UVB regions, as well as their excellent thermal stability and low volatility. uvabsorber.com
Exploration in Combinatorial Chemistry and Library Synthesis
The 1,3,5-triazine scaffold is a cornerstone in the field of combinatorial chemistry, largely due to the predictable and stepwise reactivity of its chloro-substituents. clockss.orgnih.gov The compound this compound is particularly well-suited for this approach, offering three distinct points for modification. The two chlorine atoms can be substituted by a wide array of nucleophiles, such as amines, alcohols, and thiols, in a controlled, stepwise manner, often dictated by temperature. nih.govresearchgate.net The first substitution typically occurs at a low temperature (around 0 °C), while the second requires a higher temperature (room temperature or above). nih.govnih.gov This differential reactivity allows for the precise and sequential introduction of different functional groups, leading to the generation of large and diverse chemical libraries from a single core structure.
The isocyanate group adds another layer of synthetic versatility, readily reacting with nucleophiles like amines and alcohols to form urea and urethane (B1682113) linkages, respectively. This trifunctional nature enables the creation of complex, highly functionalized molecules. For instance, a library could be constructed by first reacting the isocyanate with a set of primary or secondary amines, followed by the sequential substitution of the two chlorine atoms with a different set of nucleophiles. This strategy can rapidly generate a multitude of distinct compounds for screening in drug discovery or materials science applications. researchgate.net Solid-phase synthesis methodologies have also been developed for triazine derivatives, further streamlining the process of library creation and purification. nih.govresearchgate.net
Table 1: Illustrative Combinatorial Library from this compound
| Step 1: Isocyanate Reaction (R-NH2) | Step 2: First Cl Substitution (Nu1-H, 0°C) | Step 3: Second Cl Substitution (Nu2-H, RT) | Resulting Molecular Diversity |
|---|---|---|---|
| Aniline | Methanol | Piperidine | Diverse tri-substituted triazines |
| Benzylamine | Ethanol | Morpholine | with varied chemical properties |
Theoretical Predictions and De Novo Design of Novel Triazine Isocyanates
While specific computational studies on this compound are not extensively documented, the broader field of triazine chemistry is increasingly benefiting from theoretical predictions and computational design. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties, reactivity, and potential applications of triazine derivatives. researchgate.net For example, computational methods have been used to design novel triazine-based energetic materials and to study their stability and performance. researchgate.net
These computational approaches can be directly applied to the de novo design of novel triazine isocyanates. By modeling the reactivity of the isocyanate and chloro groups, researchers can predict the outcomes of synthetic reactions and design efficient pathways to target molecules. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models can be developed for libraries based on this scaffold to predict the biological activity or material properties of yet-unsynthesized compounds. This in silico screening process can significantly accelerate the discovery of new drug candidates or functional materials by prioritizing the synthesis of the most promising derivatives. Such computational tools are invaluable for exploring the vast chemical space that can be generated from the this compound core and for designing molecules with tailored electronic, physical, and biological properties.
Emerging Interdisciplinary Research Areas
The unique structural and reactive properties of this compound position it as a key building block in several emerging interdisciplinary research fields.
Supramolecular Chemistry and Crystal Engineering : The 1,3,5-triazine ring is a remarkable component in supramolecular chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding, coordination, and aromatic stacking. chim.itresearchgate.net The introduction of an isocyanate group allows for the creation of urea or urethane functionalities, which are excellent hydrogen bond donors and acceptors. This enables the design of complex, self-assembling systems such as rosettes, ribbons, and frameworks. nih.govresearchgate.net By carefully selecting the substituents that replace the chlorine atoms, researchers can fine-tune the intermolecular interactions to create custom-made functional materials. researchgate.net
Materials Science : Triazine derivatives are being actively investigated for their applications in materials science, particularly in the field of organic electronics. For instance, dichloro-phenyl-triazine is used as an intermediate for synthesizing bipolar host materials and blue emitters for Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes (OLEDs). ossila.com The this compound scaffold could be used to develop novel polymers and dendrimers with unique photophysical properties for applications in electronics and photonics. researchgate.net
Medicinal Chemistry and Chemical Biology : The triazine scaffold is present in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial agents. nih.govmdpi.comnih.gov The ability to generate large, diverse libraries from the this compound core makes it a highly attractive platform for drug discovery. The isocyanate group can act as a reactive handle to covalently link the triazine core to biological targets, making it a candidate for the development of targeted covalent inhibitors.
Corrosion Inhibition : Certain amino-triazine derivatives have been shown to be effective corrosion inhibitors for metals in acidic environments. researchgate.net Theoretical and experimental studies indicate that these molecules can adsorb onto the metal surface, forming a protective layer. The versatile chemistry of this compound allows for the synthesis of new derivatives with enhanced adsorption properties, opening a new avenue for the development of advanced anti-corrosion agents.
Q & A
Q. What are the established synthetic routes for 2,4-Dichloro-6-isocyanato-1,3,5-triazine, and how do reaction parameters influence yield?
The compound is typically synthesized via nucleophilic substitution reactions on triazine cores. Key parameters include temperature (20–60°C), stoichiometry of isocyanate precursors, and the use of anhydrous solvents like dichloromethane or acetonitrile to minimize hydrolysis. Yield optimization requires precise control of reaction time (4–12 hours) and inert atmospheres (e.g., nitrogen). Characterization via IR and NMR can confirm the presence of the isocyanate group (C≡O stretch at ~2250 cm⁻¹ in IR) and chlorine substituents (¹³C NMR δ 110–120 ppm) .
Q. What spectroscopic techniques are critical for characterizing intermediates in triazine-based reactions?
- IR Spectroscopy : Identifies functional groups (e.g., isocyanate C≡O stretch).
- ¹H/¹³C NMR : Resolves substituent positions on the triazine ring (e.g., deshielded carbons adjacent to electronegative groups).
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography (if crystalline): Provides definitive structural confirmation. For reactive intermediates like isocyanates, in situ FTIR monitoring is recommended to track real-time conversion .
Q. What safety protocols are essential when handling reactive triazine compounds in laboratory settings?
- Use fume hoods and personal protective equipment (gloves, goggles) due to respiratory and dermal toxicity risks.
- Store under inert atmospheres to prevent moisture-induced degradation.
- Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions.
- Follow institutional Chemical Hygiene Plans, including pre-lab safety exams and emergency response training .
Advanced Research Questions
Q. How can solvent polarity and reactant basicity be systematically optimized in triazine-mediated coupling reactions?
A factorial design approach (e.g., 2³ design) can evaluate solvent polarity (DMF vs. THF), tertiary amine catalysts (DIPEA vs. TEA), and temperature. For example, DMF enhances nucleophilicity in low-basicity amines, while TEA may deprotonate acidic intermediates. Response surface methodology (RSM) can model yield vs. parameters, identifying interactions (e.g., solvent-basicity trade-offs). Evidence shows CDMT (a related triazine reagent) achieves >85% yield in polar aprotic solvents with pKa-matched amines .
Q. How do computational tools like COMSOL Multiphysics aid in modeling reaction pathways for triazine derivatives?
AI-driven simulations predict activation energies and transition states for isocyanate substitution reactions. For instance, density functional theory (DFT) calculations can map electron density shifts during nucleophilic attacks. COMSOL integrates kinetic data with reactor design (e.g., plug-flow vs. batch) to optimize mass transfer and selectivity. Recent studies highlight machine learning for solvent selection, reducing experimental iterations by 40% .
Q. What strategies resolve contradictions in kinetic data for triazine reactions under varying conditions?
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-triazine) to track pathway dominance (SNAr vs. radical mechanisms).
- In Situ Spectroscopy : Time-resolved Raman or UV-Vis to detect transient intermediates.
- Statistical Analysis : Multivariate regression to decouple temperature and solvent effects. For example, conflicting Arrhenius plots may arise from competing pathways, resolved via Eyring-Polanyi analysis .
Q. How does factorial design improve reproducibility in triazine synthesis experiments?
A 2⁴ factorial design (factors: temperature, solvent, catalyst loading, stoichiometry) identifies critical variables and interactions. For example, catalyst-solvent interactions may account for 30% of yield variability. Central composite designs (CCD) refine optimal conditions, reducing batch-to-batch variation. Case studies show RSD improvements from ±15% to ±5% after optimization .
Q. What are the challenges in scaling up triazine-based reactions while maintaining selectivity?
- Mass Transfer Limitations : Aggressive stirring or microreactors improve mixing in viscous solvents.
- Thermal Runaway Risks : Adiabatic calorimetry identifies exothermic peaks; semi-batch addition mitigates heat accumulation.
- Byproduct Formation : Membrane separation (e.g., nanofiltration) isolates chlorinated byproducts. Pilot-scale studies highlight trade-offs between residence time and purity (e.g., 90% purity at 10 L scale vs. 99% at lab scale) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
